1-Cyclopropoxy-3-methoxy-2-nitrobenzene
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-8-3-2-4-9(10(8)11(12)13)15-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
NIIVBLVVGTULPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyclopropoxy-3-methoxy-2-nitrobenzene requires careful consideration of substituent introduction order due to competing directing effects. The nitro group (-NO₂) is a strong meta-director, while methoxy (-OCH₃) and cyclopropoxy (-O-C₃H₅) groups are ortho/para-directors. To achieve the desired substitution pattern, two primary strategies emerge:
- Early Nitration : Introducing the nitro group first, followed by methoxy and cyclopropoxy groups.
- Late Nitration : Installing methoxy and cyclopropoxy groups prior to nitration.
Both approaches face challenges in regioselectivity and functional group compatibility, as detailed below.
Preparation Methods
Williamson Ether Synthesis Followed by Nitration
Synthesis of 1-Cyclopropoxy-3-methoxybenzene
The precursor 1-cyclopropoxy-3-methoxybenzene is synthesized via a Williamson ether reaction :
- Substrate Preparation : 3-Methoxyphenol is treated with cyclopropyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF.
$$
\text{3-Methoxyphenol + Cyclopropyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-Cyclopropoxy-3-methoxybenzene + HBr}
$$
Key conditions:
Regioselective Nitration
The nitration of 1-cyclopropoxy-3-methoxybenzene employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C:
$$
\text{1-Cyclopropoxy-3-methoxybenzene} \xrightarrow{\text{HNO₃/H₂SO₄, 0°C}} \text{this compound}
$$
Regioselectivity : The methoxy group dominates directing, favoring nitration at the ortho position (C-2).
Challenges :
Diazotization and Copper-Catalyzed Substitution
Synthesis of 3-Methoxy-2-nitroaniline
Starting from 3-methoxyaniline, nitration with fuming HNO₃ in acetic acid yields 3-methoxy-2-nitroaniline:
$$
\text{3-Methoxyaniline} \xrightarrow{\text{HNO₃, AcOH}} \text{3-Methoxy-2-nitroaniline}
$$
Nucleophilic Aromatic Substitution (NAS)
Substitution of Halogenated Precursors
1-Chloro-3-methoxy-2-nitrobenzene (prepared via diazotization) undergoes NAS with cyclopropoxide under Ullmann coupling conditions:
$$
\text{1-Chloro-3-methoxy-2-nitrobenzene + Cyclopropoxide} \xrightarrow{\text{CuI, DMF}} \text{this compound}
$$
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Williamson + Nitration | High regioselectivity; Scalable | Cyclopropane ring stability concerns | 70–85 | >95 |
| Diazotization + Cu | Mild conditions; Avoids nitration step | Lower yield; Complex purification | 60–75 | 85–90 |
| NAS with Halides | Utilizes stable intermediates | Requires high temperatures; Low yield | 50–65 | 80–85 |
Mechanistic Insights and Side Reactions
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed
Reduction: 1-Cyclopropoxy-3-methoxy-2-aminobenzene.
Oxidation: 1-Cyclopropoxy-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Cyclopropoxy-3-methoxy-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-methoxy-2-nitrobenzene is primarily related to its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in various chemical reactions. The methoxy group, being electron-donating, can activate the benzene ring towards electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The table below compares 1-Cyclopropoxy-3-methoxy-2-nitrobenzene with structurally related nitroaromatics:
Key Observations :
- Cyclopropoxy vs.
- Nitro Group Positioning : The ortho-nitro group in the target compound and 1-(Cyclohexyloxy)-2-nitrobenzene may facilitate intramolecular interactions, whereas para-nitro derivatives (e.g., 4-nitroaniline in ) exhibit distinct electronic effects.
Hypoxia-Selective Activity
The compound in -[2-nitro-1-imidazolyl]-3-methoxy-2-propanol, demonstrates preferential reduction and binding to macromolecules in hypoxic tumor cells, a trait linked to nitro group redox activity . However, the cyclopropoxy group’s strain could alter reduction kinetics or binding affinity compared to imidazole-based analogs.
Toxicity and Metabolic Stability
Nitroaromatics like nitrobenzene () are known for toxicity due to nitroso metabolite formation. The target compound’s methoxy and cyclopropoxy groups may modulate this toxicity by altering electron density or steric shielding. For instance, cyclohexyloxy in may slow metabolic degradation compared to cyclopropoxy.
Q & A
Q. What safety protocols are recommended for handling 1-Cyclopropoxy-3-methoxy-2-nitrobenzene in laboratory settings?
Methodological Answer:
- Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eyewash stations near work areas .
- Personal Protective Equipment (PPE):
- Respiratory: NIOSH-approved dust respirator or SCBA for high-concentration scenarios.
- Gloves: Nitrile or neoprene gloves (tested for chemical permeation resistance).
- Eye/Face: Safety goggles with side shields; add a face shield during bulk transfers.
- Clothing: Lab coat/apron and chemical-resistant boots .
- Storage: Store in airtight containers away from oxidizers, heat, and light. Monitor degradation via periodic GC-MS analysis due to nitro group instability .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Compare experimental H/C NMR data to computational predictions (e.g., density functional theory (DFT) using Gaussian 16). Key signals:
- Nitro group: Deshielded protons (~8.5–9.0 ppm in H NMR).
- Cyclopropoxy ring: Distinct splitting patterns from constrained geometry .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ with <5 ppm error. Fragment peaks should align with retro-Diels-Alder cleavage patterns .
- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer:
-
Precursor Selection: Start with 3-methoxy-2-nitrobenzene. Introduce cyclopropoxy via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KCO in DMF at 80°C) .
-
Optimization Table:
Parameter Condition 1 Condition 2 Optimal Outcome Base KCO NaH KCO (yield 78%) Solvent DMF THF DMF (reflux) Reaction Time 12 h 24 h 12 h -
Purification: Column chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization (ethanol) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
Methodological Answer:
- Contradiction Analysis Framework:
- Reproducibility Check: Repeat experiments under identical conditions (solvent, temperature, instrument calibration).
- Cross-Validation: Compare NMR shifts with analogous compounds (e.g., 1-Chloro-3-nitrobenzene ).
- Computational Modeling: Use Schrödinger Suite or ORCA to simulate NMR spectra, adjusting for solvent effects (e.g., PCM model for DMSO) .
- Case Study: Discrepancies in C NMR carbonyl signals may arise from keto-enol tautomerism; stabilize tautomers via low-temperature NMR (−40°C) .
Q. What advanced strategies characterize the reactivity of this compound under oxidative conditions?
Methodological Answer:
Q. How can researchers improve the specificity of literature searches for derivatives of this compound?
Methodological Answer:
- Semantic Search Optimization:
- Use PubChem’s BioActivity filters to exclude non-relevant analogs (e.g., exclude "1-Fluoro-4-Methoxybenzene" ).
- Query databases (SciFinder, Reaxys) with Markush structure parameters to capture substituent variations.
- Machine Learning: Train a SMILES-based model (e.g., RDKit) to predict structurally related compounds, reducing false positives from keyword searches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
